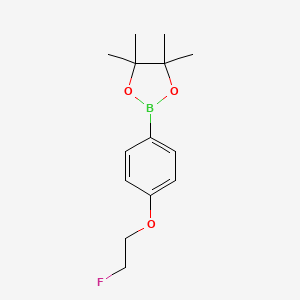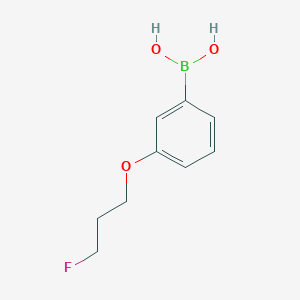
Bromuro de 4-metoxibencilo-2-(trifluorometoxil)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methoxy-2-(trifluoromethoxy)benzyl bromide is an organic compound with the molecular formula C9H8BrF3O2 and a molecular weight of 285.06 g/mol . It is also known by its IUPAC name, 1-(bromomethyl)-4-methoxy-2-(trifluoromethoxy)benzene . This compound is characterized by the presence of a bromomethyl group attached to a benzene ring substituted with methoxy and trifluoromethoxy groups.
Aplicaciones Científicas De Investigación
4-Methoxy-2-(trifluoromethoxy)benzyl bromide is utilized in various scientific research applications:
Chemistry: It serves as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is used in the synthesis of bioactive molecules and pharmaceuticals.
Medicine: It is involved in the development of drugs with potential therapeutic effects.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
Target of Action
4-Methoxy-2-(trifluoromethoxy)benzyl bromide is a synthetic intermediate . It is primarily used in the synthesis of other compounds, and its targets can vary depending on the specific reactions it is involved in .
Mode of Action
This compound is often used in the Suzuki–Miyaura cross-coupling reaction . In this reaction, it acts as an electrophile, undergoing oxidative addition with a palladium catalyst to form a new Pd-C bond .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction is a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction . The reaction involves the coupling of an organoboron compound (the nucleophile) with a halide or pseudohalide (the electrophile, such as 4-Methoxy-2-(trifluoromethoxy)benzyl bromide) in the presence of a palladium catalyst .
Pharmacokinetics
As a synthetic intermediate, the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 4-Methoxy-2-(trifluoromethoxy)benzyl bromide would depend on the specific context of its use, including the compounds it is synthesized into .
Result of Action
The primary result of the action of 4-Methoxy-2-(trifluoromethoxy)benzyl bromide is the formation of new compounds through the Suzuki–Miyaura cross-coupling reaction . For example, it may be used in the synthesis of bioreductive drugs .
Action Environment
The efficacy and stability of 4-Methoxy-2-(trifluoromethoxy)benzyl bromide can be influenced by various environmental factors. For instance, the Suzuki–Miyaura reaction typically requires a palladium catalyst and a base . The reaction conditions, such as temperature and solvent, can also impact the reaction’s efficiency .
Métodos De Preparación
The synthesis of 4-Methoxy-2-(trifluoromethoxy)benzyl bromide typically involves the bromination of 4-methoxy-2-(trifluoromethoxy)toluene. This reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under reflux conditions . The reaction proceeds via a free radical mechanism, resulting in the substitution of a hydrogen atom on the methyl group with a bromine atom.
Análisis De Reacciones Químicas
4-Methoxy-2-(trifluoromethoxy)benzyl bromide undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides to form corresponding substituted products.
Oxidation Reactions: The compound can be oxidized to form benzaldehyde derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative using reducing agents such as lithium aluminum hydride (LiAlH4).
Comparación Con Compuestos Similares
4-Methoxy-2-(trifluoromethoxy)benzyl bromide can be compared with similar compounds such as:
4-(Trifluoromethoxy)benzyl bromide: This compound lacks the methoxy group, which affects its reactivity and applications.
2-(Trifluoromethyl)benzyl bromide: The position of the trifluoromethyl group influences the compound’s chemical properties and reactivity.
4-Methoxybenzyl bromide: The absence of the trifluoromethoxy group results in different reactivity and applications.
These comparisons highlight the unique combination of functional groups in 4-Methoxy-2-(trifluoromethoxy)benzyl bromide, which imparts distinct chemical properties and reactivity.
Propiedades
IUPAC Name |
1-(bromomethyl)-4-methoxy-2-(trifluoromethoxy)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrF3O2/c1-14-7-3-2-6(5-10)8(4-7)15-9(11,12)13/h2-4H,5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTIDQDJNMQCCNS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CBr)OC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrF3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50590663 |
Source


|
| Record name | 1-(Bromomethyl)-4-methoxy-2-(trifluoromethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50590663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886502-56-3 |
Source


|
| Record name | 1-(Bromomethyl)-4-methoxy-2-(trifluoromethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50590663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![7-Chloro-1H-imidazo[4,5-C]pyridine](/img/structure/B1318675.png)
![6-Iodo-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1318676.png)

